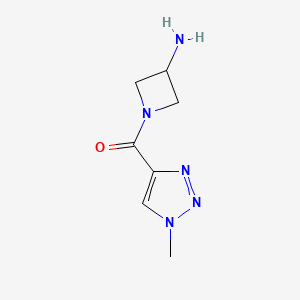
(3-氨基氮杂环丁烷-1-基)(1-甲基-1H-1,2,3-三唑-4-基)甲酮
描述
(3-Aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone: is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and utility in various chemical reactions.
科学研究应用
(3-Aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone: has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
作用机制
Target of Action
Compounds containing the indole nucleus and imidazole have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that 1,2,3-triazoles can stabilize cu (i) towards disproportionation and oxidation, enhancing its catalytic effect in the azide-acetylene cycloaddition .
Biochemical Pathways
It’s known that indole derivatives possess various biological activities, affecting a wide range of biochemical pathways .
Result of Action
It’s known that 1,2,3-triazole hybrids with amine-ester functionality have shown moderate to excellent activity against tested microbial strains .
生化分析
Biochemical Properties
(3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the triazole ring in the compound is known to engage in hydrogen bonding and dipole-dipole interactions, which can enhance its binding affinity to target proteins . Additionally, the azetidine ring may contribute to the compound’s stability and reactivity in biochemical environments .
Cellular Effects
The effects of (3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades . Furthermore, (3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone can affect gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, (3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound may inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, (3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone can influence gene expression by interacting with DNA or RNA, leading to changes in transcription and translation processes .
Temporal Effects in Laboratory Settings
The temporal effects of (3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can impact its efficacy and safety. Studies have shown that (3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone remains stable under various conditions, but it may degrade over extended periods, leading to reduced activity . Long-term exposure to the compound can also result in changes in cellular function, such as altered metabolic activity and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of (3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced disease symptoms . At higher doses, toxic or adverse effects may occur, including cellular damage and organ toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective and safe .
Metabolic Pathways
(3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . Additionally, (3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone can affect the levels of key metabolites, such as ATP and NADH, by modulating enzyme activity .
Transport and Distribution
The transport and distribution of (3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, (3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone may localize to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects .
Subcellular Localization
The subcellular localization of (3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is essential for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, (3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone may accumulate in the nucleus, where it can interact with DNA and transcription factors to regulate gene expression . Alternatively, it may localize to the mitochondria, influencing cellular metabolism and energy production .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone typically involves the reaction of 3-aminoazetidine with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, helps to facilitate the reaction and improve the yield.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high purity and yield. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its purest form.
化学反应分析
(3-Aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The amino group in the azetidine ring can be oxidized to form the corresponding nitro compound.
Reduction: The triazole ring can undergo reduction reactions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) oxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.
Substitution: Nucleophiles like alkyl halides, amines, and alcohols are employed, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted azetidines and triazoles.
相似化合物的比较
(3-Aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone: can be compared with other triazole derivatives, such as 1-(benzyl)-1H-1,2,3-triazol-4-yl derivatives and hydroxamic acids incorporating 1-((1H-1,2,3-triazol-4-yl)methyl) . These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of (3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
List of Similar Compounds
1-(benzyl)-1H-1,2,3-triazol-4-yl derivatives
Hydroxamic acids incorporating 1-((1H-1,2,3-triazol-4-yl)methyl)
1H-1,2,3-triazole analogs synthesized via "Click" chemistry
属性
IUPAC Name |
(3-aminoazetidin-1-yl)-(1-methyltriazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O/c1-11-4-6(9-10-11)7(13)12-2-5(8)3-12/h4-5H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDCWSUQZXTOQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-methoxyphenyl)ethyl]oxolan-3-amine](/img/structure/B1489043.png)

![1-[(Oxolan-2-yl)methyl]azetidin-3-amine](/img/structure/B1489046.png)
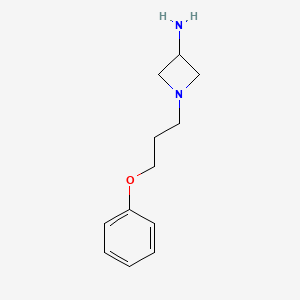
![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B1489049.png)

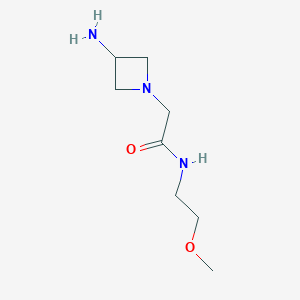
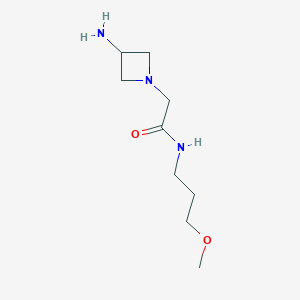
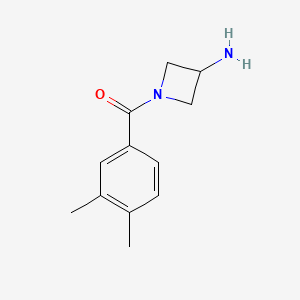
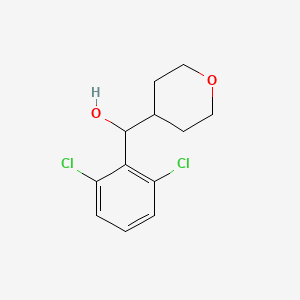
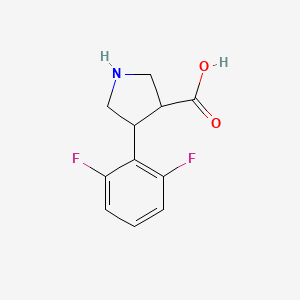
![4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B1489061.png)
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1489062.png)
